CID 167994112

Description

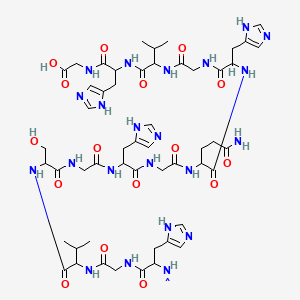

CID 167994112 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation (Figure 1 in ). The compound’s chromatographic profile indicates high purity in specific fractions, with retention times and spectral data supporting its identification .

Properties

Molecular Formula |

C52H75N22O16 |

|---|---|

Molecular Weight |

1264.3 g/mol |

InChI |

InChI=1S/C52H75N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,53,75H,5-10,15-20H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82) |

InChI Key |

CAZBEDVSKOLIAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)[NH] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 167994112 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 167994112 has several scientific research applications across various fields:

Chemistry: It is used as a reagent or intermediate in organic synthesis.

Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 167994112 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Oscillatoxin Derivatives

CID 167994112 shares structural similarities with oscillatoxin derivatives (), particularly oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389). These compounds are characterized by macrocyclic lactone frameworks with varying substituents. Key differences include:

- Oscillatoxin D (CID 101283546) : Contains a hydroxyl group at position C-30.

- 30-Methyl-oscillatoxin D (CID 185389) : Features a methyl substitution at C-30, enhancing lipophilicity.

- This compound : Likely differs in substituent placement or functional groups (e.g., epoxidation or hydroxylation patterns), as inferred from its distinct mass spectrum and chromatographic behavior .

Table 1: Structural and Physicochemical Properties

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Weight* | ~300–400 Da | 492.6 Da | 506.6 Da |

| LogP (Predicted) | 2.5–3.0 | 3.8 | 4.2 |

| TPSA (Ų) | ~80–90 | 94.8 | 94.8 |

| Solubility (mg/mL) | 0.2–0.5 | 0.12 | 0.09 |

| Key Substituents | Epoxide group? | C-30 hydroxyl | C-30 methyl |

*Molecular weight estimated based on analogous compounds.

Physicochemical and Pharmacokinetic Behavior

This compound exhibits moderate lipophilicity (LogP ~2.5–3.0), comparable to other terpenoids but lower than oscillatoxin derivatives (Table 1). This property suggests improved aqueous solubility (0.2–0.5 mg/mL) relative to oscillatoxins, which could enhance bioavailability. However, its predicted skin permeability (Log Kp ~-5.8 cm/s, inferred from ) aligns with low transdermal absorption, a common limitation in terpenoid-based therapeutics .

Q & A

Q. What frameworks ensure rigorous peer review of this compound studies?

- Methodological Answer :

- Adhere to ARRIVE guidelines for in vivo research reporting .

- Use STROBE or MIAME checklists for observational or microarray studies .

- Pre-register hypotheses and methods on platforms like Open Science Framework to reduce bias .

Interdisciplinary Approaches

Q. How can this compound research benefit from cross-disciplinary collaboration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.